molecular formula C13H18N2O2 B016894 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid CAS No. 106261-48-7

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

Cat. No. B016894
M. Wt: 234.29 g/mol
InChI Key: ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737149B2

Procedure details

A solution of (trimethylsilyl)diazomethane ((0.611 mL, 3.84 mmol) 2.0M in diethyl ether) was added dropwise to a stirred suspension of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (0.75 g, 3.20 mmol) in toluene (21 mL) and methanol (7 mL) over a period of 10 mins under nitrogen. The resulting suspension was stirred at room temperature for 3 h. A further aliquot of (trimethylsilyl)diazomethane (1.222 mL, 7.68 mmol) was added dropwise and the solution was stirred at room temperature for a further 18 h. The reaction mixture was evaporated to dryness to afford the crude product (0.723 g) as a white solid. This was taken up in DCM and the insolubles were filtered off. The filtrate was evaporated to dryness to afford the crude product. This was taken up in DCM again and more insolubles were filtered off to afford methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (0.351 g, 44.2%), which was used without purification.
Quantity
0.611 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.222 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[CH3:8][N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=2)[CH2:11][CH2:10]1>C1(C)C=CC=CC=1.CO.C(Cl)Cl>[CH3:8][N:9]1[CH2:10][CH2:11][N:12]([CH2:15][C:16]2[CH:24]=[CH:23][C:19]([C:20]([O:22][CH3:1])=[O:21])=[CH:18][CH:17]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
0.611 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0.75 g
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC=C(C(=O)O)C=C1
Name
Quantity
21 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.222 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for a further 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford the crude product (0.723 g) as a white solid
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford the crude product
FILTRATION
Type
FILTRATION
Details
more insolubles were filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.351 g
YIELD: PERCENTYIELD 44.2%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.